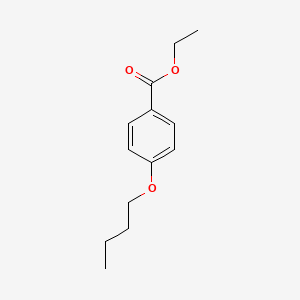

Ethyl 4-butoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-butoxybenzoate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is an ester derived from 4-butoxybenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-butoxybenzoate can be synthesized through the esterification of 4-butoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of ethyl 4-butoxybenzoate proceeds under both acidic and basic conditions, yielding distinct products.

Acid-Catalyzed Hydrolysis

In acidic media, the reaction mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfers and leaving group removal , regenerating the carbonyl group to produce 4-butoxybenzoic acid and ethanol .

Example:

Ethyl 4-butoxybenzoate+H2OH+4-Butoxybenzoic acid+Ethanol

Base-Promoted Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH or KOH):

-

Nucleophilic attack by hydroxide on the carbonyl carbon.

-

Alkoxide leaving group elimination , forming 4-butoxybenzoate salt and ethanol .

Example:

Ethyl 4-butoxybenzoate+NaOH→Sodium 4-butoxybenzoate+Ethanol

Table 1: Comparison of Hydrolysis Conditions

| Condition | Catalyst/Reagent | Temperature | Product |

|---|---|---|---|

| Acidic | H₂SO₄, HCl | Reflux | 4-Butoxybenzoic acid |

| Basic | NaOH, KOH | 80–100°C | Sodium 4-butoxybenzoate |

Transesterification

This compound undergoes transesterification with alcohols under acid or base catalysis, replacing the ethoxy group with another alkoxy group. The equilibrium is driven using excess alcohol (Le Chatelier’s principle) .

Mechanism:

-

Protonation of the carbonyl (acid) or nucleophilic attack by alkoxide (base).

-

Tetrahedral intermediate formation.

-

Reforming carbonyl with a new alkoxy group.

Example with Methanol:

Ethyl 4-butoxybenzoate+MeOHH+Methyl 4-butoxybenzoate+Ethanol

Table 2: Transesterification Catalysts and Yields

| Catalyst | Alcohol Used | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | Methanol | 85–90 | |

| NaOEt | Propanol | 78–82 |

Aminolysis

Reaction with ammonia or amines converts this compound into amides. The base-promoted mechanism involves:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Elimination of ethoxide, forming 4-butoxybenzamide derivatives .

Example with Ammonia:

Ethyl 4-butoxybenzoate+NH3→4-Butoxybenzamide+Ethanol

Table 3: Aminolysis Reactivity

| Amine | Product | Reaction Time (h) |

|---|---|---|

| Ammonia | 4-Butoxybenzamide | 6–8 |

| Methylamine | N-Methyl-4-butoxybenzamide | 4–6 |

Reduction

Reduction pathways depend on the reagent:

-

LiAlH₄ : Reduces the ester to 4-butoxybenzyl alcohol via a two-step hydride attack .

-

DIBAH : Halts at the aldehyde stage under controlled conditions (−78°C) .

Example with LiAlH₄:

Ethyl 4-butoxybenzoateLiAlH44-Butoxybenzyl alcohol+Ethanol

Table 4: Reduction Outcomes

| Reagent | Temperature | Product |

|---|---|---|

| LiAlH₄ | 0–25°C | 4-Butoxybenzyl alcohol |

| DIBAH | −78°C | 4-Butoxybenzaldehyde |

Grignard Reaction

This compound reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols:

-

Nucleophilic attack by the Grignard reagent on the carbonyl.

-

Second equivalent attack after alkoxide elimination.

Example with MeMgBr:

Ethyl 4-butoxybenzoate+2MeMgBr→2-(4-Butoxyphenyl)-2-propanol+Ethanol

Applications De Recherche Scientifique

Ethyl 4-butoxybenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug formulations and as a local anesthetic.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of ethyl 4-butoxybenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.

Comparaison Avec Des Composés Similaires

Ethyl 4-butoxybenzoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Propyl 4-butoxybenzoate: Similar structure but with a propyl ester group.

Butyl 4-butoxybenzoate: Similar structure but with a butyl ester group.

Uniqueness: this compound is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Activité Biologique

Ethyl 4-butoxybenzoate is a compound of significant interest due to its biological activity, particularly in the context of juvenile hormone (JH) modulation in insects. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a benzoate ester characterized by the presence of a butoxy group at the para position of the benzoic acid moiety. The synthesis typically involves the reaction of butanol with 4-butoxybenzoic acid under acidic conditions, which facilitates the formation of the ester bond.

Juvenile Hormone Modulation

This compound exhibits notable anti-juvenile hormone activity, which has been studied extensively in various insect models. Its primary mechanism involves acting as a juvenile hormone antagonist, leading to precocious metamorphosis in larvae.

- Insect Models : Research has demonstrated that this compound induces precocious metamorphosis in silkworm larvae (Bombyx mori). This effect is characterized by a significant reduction in juvenile hormone levels, which are crucial for normal larval development and molting processes .

- Dose-Response Relationship : The biological activity of this compound shows a dose-dependent relationship. At low doses, it effectively induces metamorphosis; however, higher concentrations may exhibit JH-like activity, counteracting its anti-JH effects . For instance, studies indicate that the median effective dose (ED50) for inducing metamorphosis can be as low as 41 ng/larva .

- Mechanism of Action : The compound works by inhibiting the synthesis of juvenile hormones in the corpora allata (CA) of insects. This inhibition leads to decreased levels of JH I and II within 24 hours post-treatment, thereby preventing the typical hormonal spikes associated with instar transitions .

Study 1: Precocious Metamorphosis Induction

A study conducted on Bombyx mori larvae treated with this compound revealed that application at varying concentrations resulted in significant alterations in developmental timing. The treatment led to skipping developmental stages, illustrating its potential as a pest control agent by disrupting normal growth patterns .

Study 2: Comparative Analysis with Other Compounds

In comparative studies involving other benzoate derivatives, this compound was found to be more effective than several analogs in inducing anti-JH activities. For example, modifications to the structure that introduced bulky alkyloxy groups consistently increased biological activity .

Research Findings Summary

| Compound | ED50 (ng/larva) | Effect on JH Levels |

|---|---|---|

| This compound | 41 | Decreased JH I and II levels |

| Ethyl 4-(2-benzylhexyloxy)benzoate | Varies | High anti-JH activity |

Propriétés

IUPAC Name |

ethyl 4-butoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXMLKHKWPCFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.